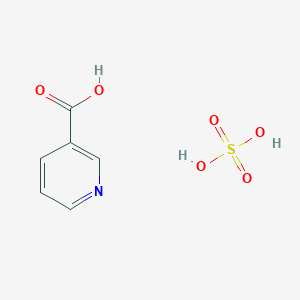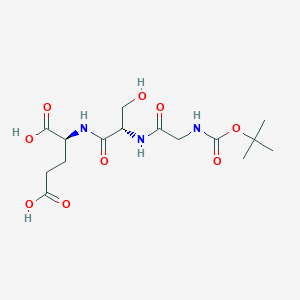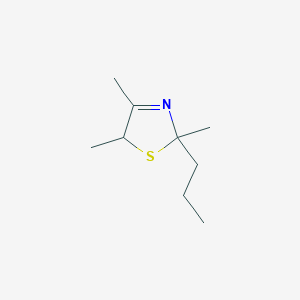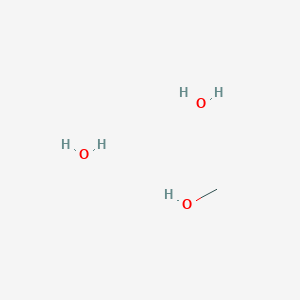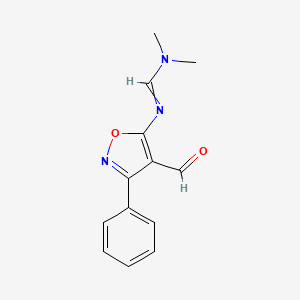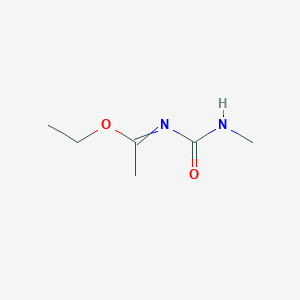
Ethyl N-(methylcarbamoyl)ethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(methylcarbamoyl)ethanimidate is a chemical compound with the molecular formula C6H12N2O2 It is a member of the carbamate family, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N-(methylcarbamoyl)ethanimidate can be synthesized through a reaction involving ethyl ethanimidate and methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
C2H5C(=NH)OEt+CH3NCO→C2H5N(CH3CO)C(=NH)OEt
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(methylcarbamoyl)ethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and related compounds.
Aplicaciones Científicas De Investigación
Ethyl N-(methylcarbamoyl)ethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which ethyl N-(methylcarbamoyl)ethanimidate exerts its effects involves the interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate linkages with active site residues, thereby blocking the enzyme’s activity. The pathways involved may include inhibition of acetylcholinesterase or other hydrolases, leading to altered biochemical processes.
Comparación Con Compuestos Similares
Ethyl N-(methylcarbamoyl)ethanimidate can be compared with other carbamate compounds such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical processes.
Propiedades
Número CAS |
64961-43-9 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl N-(methylcarbamoyl)ethanimidate |
InChI |
InChI=1S/C6H12N2O2/c1-4-10-5(2)8-6(9)7-3/h4H2,1-3H3,(H,7,9) |
Clave InChI |
MRLVQPIFWCOQRL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
